molecular formula C21H20N4O2 B5757021 ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5757021
M. Wt: 360.4 g/mol
InChI Key: VCXCSKMPMKKGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as EAPQ, is a heterocyclic compound that has gained attention due to its potential use in scientific research. EAPQ has been found to have various biochemical and physiological effects, making it an attractive candidate for further investigation. In

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood, but it is believed to act on various molecular targets, including GABA receptors and voltage-gated calcium channels. ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to modulate the activity of these targets, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of GABA receptors, and anxiolytic and antidepressant effects. ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potential for use in cancer therapy and the treatment of anxiety and depression. ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been found to have low toxicity, making it a viable option for in vivo studies. However, one limitation of using ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its limited availability and high cost, making it difficult for some researchers to obtain.

Future Directions

There are several future directions for the research and development of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the optimization of its synthesis method to increase yield and purity, making it more accessible for scientific research. Additionally, the development of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that has gained attention due to its potential use in scientific research. Its synthesis method has been optimized to increase yield and purity, making it a viable option for further investigation. ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to have various biochemical and physiological effects, making it an attractive candidate for the treatment of cancer, anxiety, and depression. However, its limited availability and high cost remain a limitation for some researchers. The future directions for ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate research include investigating its potential use in the treatment of other diseases and the optimization of its synthesis method.

Synthesis Methods

The synthesis of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves a multi-step process that begins with the reaction of 3,4-dimethylphenylhydrazine with 2,3-dichloroquinoxaline. The resulting product is then reacted with ethyl chloroformate to form the final product, ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. The synthesis of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been optimized to increase yield and purity, making it a viable option for scientific research.

Scientific Research Applications

Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. In neuroscience, ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

ethyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)14-10-9-12(2)13(3)11-14/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXCSKMPMKKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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